N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide
Description
Historical Context of Thiazole-Tetrazole Hybrid Compounds
Thiazole and tetrazole rings have independently served as critical scaffolds in drug design for decades. Thiazoles, first synthesized in the late 19th century, are prevalent in natural products (e.g., vitamin B1) and synthetic drugs (e.g., sulfathiazole). Tetrazoles, introduced in the 1950s, gained prominence as bioisosteres for carboxylic acids due to their similar pKa (~4.5–4.9) and enhanced metabolic stability. The fusion of these heterocycles emerged in the early 2000s, driven by the need for novel antimicrobial and anticancer agents.
Early hybrids, such as tetrazole-thiazole conjugates, demonstrated synergistic effects in targeting bacterial DNA gyrase and fungal enzymes. By 2020, advancements in multicomponent reactions (MCRs) enabled efficient synthesis of these hybrids, with N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide representing a pinnacle of this innovation.
Significance in Heterocyclic Chemistry Research
The integration of thiazole and tetrazole moieties addresses key challenges in heterocyclic chemistry:
This hybrid’s sulfur and nitrogen-rich structure facilitates diverse interactions with biological targets, including bacterial enzymes and cancer cell receptors.
Structural Components and Pharmacophore Elements
Molecular Architecture
- Thiazole Core : A five-membered ring with nitrogen and sulfur at positions 1 and 3.
- 2-Chlorobenzyl Substituent : Enhances lipophilicity and membrane penetration.
- Tetrazole Moiety : Acts as a carboxylic acid bioisostere, improving solubility and binding affinity.
- Sulfanyl-Acetamide Linker : Stabilizes the molecule via hydrogen bonding and van der Waals interactions.
Key Structural Data
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₅ClN₆OS₂ | |
| Molecular Weight | 442.9 g/mol | |
| SMILES | C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl | |
| Topological Polar Surface Area | 141 Ų |
Position in Contemporary Medicinal Chemistry Research
Properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6OS2/c20-16-9-5-4-6-13(16)10-15-11-21-18(29-15)22-17(27)12-28-19-23-24-25-26(19)14-7-2-1-3-8-14/h1-9,11H,10,12H2,(H,21,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIWUIHNDOQBPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Nucleophilic Substitution Strategy
The primary synthesis route involves sequential nucleophilic substitution reactions (Figure 1).
Step 1: Formation of Chloroacetamide Intermediate
2-Amino-5-(2-chloro-benzyl)thiazole reacts with chloroacetyl chloride in anhydrous acetone under nitrogen atmosphere. Triethylamine serves as a base to neutralize HCl byproducts. The intermediate 2-chloro-N-[5-(2-chloro-benzyl)-thiazol-2-yl]acetamide precipitates with a 78–85% yield after recrystallization from ethanol.
Step 2: Thiolate Coupling
The chloroacetamide intermediate undergoes nucleophilic displacement with 1-phenyl-1H-tetrazole-5-thiol in refluxing ethanol. Potassium carbonate facilitates deprotonation of the tetrazole thiol, generating a reactive thiolate anion. This step achieves 65–96% yield depending on substituent electronic effects.
Table 1: Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | Chloroacetyl chloride | Acetone | 0–5°C | 3 h | 78–85 |
| 2 | 1-Phenyl-1H-tetrazole-5-thiol | Ethanol | Reflux | 4 h | 65–96 |
Microwave-Assisted Synthesis
Reducing reaction times from hours to minutes, microwave irradiation (150 W, 100°C) in dimethylformamide (DMF) accelerates the thiolate coupling step, achieving comparable yields (82–89%). This method minimizes thermal degradation of heat-sensitive intermediates.
Solid-Phase Synthesis
Immobilizing the thiazole precursor on Wang resin enables iterative coupling and cleavage steps, though yields remain suboptimal (45–60%) due to steric hindrance.
Mechanistic Insights into Key Reactions
Chloroacetylation Mechanism
The exothermic acylation of 2-amino-5-(2-chloro-benzyl)thiazole follows a classical Schotten-Baumann pathway. Chloroacetyl chloride’s electrophilic carbonyl carbon attacks the thiazole amine’s lone pair, forming a tetrahedral intermediate that collapses to release HCl.
Thiolate Displacement Dynamics
The tetrazole thiol (pKa ≈ 6.5) deprotonates in basic ethanol, generating a nucleophilic thiolate anion. This species attacks the electrophilic α-carbon of the chloroacetamide intermediate via an SN2 mechanism, displacing chloride.
Optimization Strategies for Industrial-Scale Production
Solvent Selection
Ethanol outperforms DMF and acetonitrile in the coupling step due to:
Catalytic Enhancements
Adding phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improves interfacial reactivity in biphasic systems, boosting yields by 12–15%.
Table 2: Solvent Performance Comparison
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 92 | 98.5 |
| Acetonitrile | 37.5 | 84 | 97.2 |
| DMF | 36.7 | 88 | 96.8 |
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 methanol/water) shows ≥98% purity with retention time 12.7 min.
Scalability Challenges and Solutions
Byproduct Formation
Over-alkylation at the tetrazole N-2 position occurs at temperatures >80°C, necessitating strict thermal control.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing thiazole and tetrazole moieties. N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide has shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
- Mechanism of Action : The compound appears to interact with specific cellular pathways that regulate cell proliferation and apoptosis, particularly through the modulation of protein kinases involved in cancer signaling pathways.
- Case Study : A study demonstrated that derivatives of thiazole-tetrazole compounds exhibit selective cytotoxicity against leukemia cells, indicating a potential for targeted cancer therapy .
Antimicrobial Activity
The compound has also exhibited antimicrobial properties against various bacterial strains. Research indicates that thiazole derivatives can disrupt bacterial cell wall synthesis, leading to cell death.
- Spectrum of Activity : Effective against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.
- Study Findings : In vitro tests showed significant inhibition of bacterial growth, suggesting its potential use in treating infections resistant to conventional antibiotics .
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions including:
- Formation of Thiazole Ring : Utilizing precursors like 2-chlorobenzaldehyde and thiourea.
- Tetrazole Formation : Achieved through cyclization reactions involving azides and appropriate coupling agents.
- Final Coupling Reaction : The final step involves the acetamide formation through amide coupling techniques.
Therapeutic Prospects
The unique structure of this compound positions it as a valuable candidate for drug development:
| Application Area | Potential Benefits | Current Research Status |
|---|---|---|
| Anticancer | Selective cytotoxicity towards cancer cells | Ongoing preclinical trials |
| Antimicrobial | Broad-spectrum activity against resistant strains | In vitro studies show promising results |
| Anti-inflammatory | Potential modulation of inflammatory pathways | Early-stage research needed |
Mechanism of Action
The mechanism of action of N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their synthesis, physicochemical properties, and biological activities:
Structural and Functional Insights:
Thiazole vs. Thiadiazole/Triazole Derivatives :
- The target compound’s thiazole-tetrazole hybrid contrasts with analogs like 6a (triazole-thiazole) and Compound 27 (thiadiazole-thiazole). The tetrazole’s electron-withdrawing nature may enhance metabolic stability compared to triazoles, which are more nucleophilic .
- N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide demonstrates that bulky substituents (e.g., piperidine) improve diuretic and antihypertensive effects but may reduce cell permeability .
Anticancer Activity: 6a shows selective cytotoxicity against melanoma (IC₅₀ = 3.2 µM) and breast cancer (MCF-7, IC₅₀ = 5.1 µM) due to its 4-amino-5-methyl-triazole group, which facilitates DNA intercalation .
Synthetic Accessibility: 6a and thiadiazole derivatives are synthesized via amide coupling or nucleophilic substitution, with yields >70% .
Physicochemical Properties :
Biological Activity
N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a thiazole moiety linked to a tetrazole group via a sulfanyl acetamide. The presence of the chloro-benzyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds similar to this compound. The following table summarizes key findings from relevant research:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| BTA derivative 4 | MCF-7 (Breast cancer) | 0.4 | Induces apoptosis via procaspase activation |
| BTA derivative 19 | CCRF-CEM (Leukemia) | 12.2 | Inhibits cell proliferation |
| BTA derivative 20 | DU-145 (Prostate cancer) | 8.1 | Targets Bcl-2 proteins |
Case Studies
- Study on Benzothiazole Derivatives : A study by Kumbhare et al. demonstrated that benzothiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, with some derivatives showing IC50 values in the low micromolar range. Notably, the introduction of specific substituents on the benzothiazole ring was found to enhance anticancer activity significantly .
- Thiazole as Antitumor Agents : Research indicated that thiazole-containing compounds displayed promising anticancer properties through apoptosis induction and cell cycle arrest mechanisms. The structure activity relationship revealed that electron-donating groups on the phenyl ring significantly improved activity against cancer cells .
- Tetrazole and Thiazole Synergy : The combination of tetrazole and thiazole rings in molecular design has been shown to enhance biological activity, particularly in terms of cytotoxicity against various tumor cell lines. This suggests that this compound may leverage similar mechanisms for its anticancer effects .
The proposed mechanisms for the anticancer activity of this compound include:
- Apoptosis Induction : Several derivatives have been shown to activate caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Compounds have been reported to interfere with cell cycle progression, particularly at the G1/S phase transition.
- Inhibition of Oncogenic Pathways : Some studies suggest that these compounds may inhibit key signaling pathways involved in tumor growth and metastasis.
Structure-Activity Relationship (SAR)
The SAR analysis highlights several critical factors influencing the biological activity of thiazole and tetrazole derivatives:
- Substituent Effects : The presence and type of substituents on the aromatic rings significantly affect potency.
- Chlorine Substitution : The introduction of chlorine atoms has been associated with enhanced lipophilicity and increased interaction with cellular targets.
Q & A
Basic: What are the recommended synthetic routes for this compound?
Methodological Answer:
A two-step approach is typically employed:
Intermediate Synthesis : React 2-amino-5-(2-chlorobenzyl)thiazole with chloroacetyl chloride in the presence of triethylamine (1:1 molar ratio) in dioxane at 20–25°C. Monitor completion via TLC (ethyl acetate/hexane, 3:7) .
Sulfanyl-Acetamide Formation : Introduce 1-phenyl-1H-tetrazole-5-thiol to the intermediate using a nucleophilic substitution reaction under nitrogen atmosphere. Purify via recrystallization from ethanol-DMF (1:2 v/v) to achieve >95% purity .
Basic: How can researchers characterize purity and structural integrity?
Methodological Answer:
Use a combination of:
- HPLC : C18 column, acetonitrile/water (70:30) mobile phase, UV detection at 254 nm. Retention time consistency confirms purity .
- NMR : Compare H/C spectra with computational predictions (e.g., DFT-based chemical shift simulations) to validate the acetamide and tetrazole moieties .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]: 475.08) .
Basic: What preliminary biological screening approaches are suitable?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution assay (CLSI guidelines) against S. aureus (ATCC 29213) and E. coli (ATCC 25922), with MIC values calculated at 24h .
- Cytotoxicity : MTT assay on HEK-293 cells (48h exposure, IC determination). Include positive controls (e.g., doxorubicin) .
Advanced: How to optimize synthesis yield while minimizing by-products?
Methodological Answer:
- Parameter Screening : Use a fractional factorial design to test variables:
- Temperature (20–40°C), solvent polarity (dioxane vs. THF), and stoichiometry (1.1–1.5 eq. of chloroacetyl chloride).
- Optimize via response surface methodology (RSM) to maximize yield (>85%) and minimize thiazole dimerization .
- By-Product Mitigation : Add molecular sieves (3Å) to absorb HCl gas, reducing side reactions .
Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
- Re-evaluate Models : Cross-validate docking studies (AutoDock Vina) with MD simulations (GROMACS) to assess binding stability in physiological conditions .
- Experimental Validation : Perform SPR (surface plasmon resonance) to measure actual binding affinity to target enzymes (e.g., COX-2). Discrepancies may arise from solvation effects or protein flexibility .
Advanced: What computational modeling approaches predict metabolic stability?
Methodological Answer:
- In Silico ADME : Use SwissADME to predict CYP450 metabolism sites. Prioritize derivatives with low hepatotoxicity scores (e.g., no thiophene-S-oxide formation) .
- Metabolite Identification : Simulate phase I/II metabolism (GLORYx) and cross-reference with LC-MS/MS data from hepatic microsome assays .
Advanced: How to establish structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Systematic Substitutions : Synthesize analogs with variations in:
- Data Clustering : Apply PCA (principal component analysis) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
